molecular formula C9H7ClN2O B3275406 2-Chloro-8-methylquinazolin-4(3H)-one CAS No. 62484-40-6

2-Chloro-8-methylquinazolin-4(3H)-one

Cat. No.: B3275406
CAS No.: 62484-40-6
M. Wt: 194.62 g/mol
InChI Key: DMUXHJYSOSKRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Quinazolinone Core as a Privileged Scaffold in Medicinal Chemistry Research

The quinazolinone core, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. The structural rigidity of the quinazolinone nucleus, combined with the numerous sites available for substitution, allows for the fine-tuning of its physicochemical and biological properties.

The therapeutic potential of quinazolinone derivatives is remarkably broad, encompassing activities such as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral effects. The versatility of this scaffold has led to the development of several clinically approved drugs. For instance, certain quinazoline (B50416) derivatives have been developed as potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in cancer. The ability of the quinazolinone framework to be synthetically modified allows researchers to create extensive libraries of compounds for screening against various diseases, making it a cornerstone in modern drug discovery programs. nih.govresearchgate.net

Historical Context and Evolution of Quinazolinone Research in Academic Settings

The history of quinazolinone chemistry dates back to 1869, with the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, reported by Griess through the reaction of cyanogen (B1215507) with anthranilic acid. This initial discovery laid the groundwork for future explorations into this chemical class. The parent compound, quinazoline, was later synthesized by Bischler and Lang via decarboxylation of the 2-carboxy derivative, and a more practical synthesis was developed by Gabriel in 1903.

Throughout the 20th century, academic research into quinazolinones steadily grew, initially focusing on the fundamental synthesis and reaction chemistry of these compounds. This foundational work was crucial for the later explosion of interest in their pharmacological properties. Academic laboratories have been instrumental in developing novel synthetic methodologies, including more efficient and environmentally friendly "green" chemistry approaches, to access a wide variety of substituted quinazolinones. researchgate.netresearchgate.net These academic endeavors have not only expanded the chemical space of quinazolinone derivatives but have also been pivotal in uncovering their potential as therapeutic agents, paving the way for their investigation and development by the pharmaceutical industry.

Specific Research Focus on 2-Chloro-8-methylquinazolin-4(3H)-one within the Quinazolinone Framework

While the quinazolinone scaffold has been extensively studied, the specific research focus on this compound is not widely documented in publicly available scientific literature. Consequently, detailed experimental data on its biological activities and physicochemical properties are limited. However, based on the well-established principles of quinazolinone synthesis, a plausible synthetic route and its potential as a research intermediate can be inferred.

The synthesis of this compound would likely commence from 2-amino-3-methylbenzoic acid. This starting material contains the necessary precursors for the 8-methyl substituted benzene portion of the quinazolinone core. The formation of the pyrimidine ring with a chloro substituent at the 2-position could be achieved through various synthetic strategies. One common approach involves the reaction of the anthranilic acid derivative with a reagent that can provide the C2 carbon and the chloro group, followed by cyclization.

Given the diverse biological activities reported for other 2-substituted quinazolinone derivatives, it is reasonable to hypothesize that this compound could serve as a valuable intermediate in the synthesis of more complex molecules for biological screening. The presence of the chloro group at the 2-position offers a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships. However, without specific research data, the biological profile and potential applications of this compound remain a subject for future investigation.

Table 1: Key Reactants for the Proposed Synthesis of this compound

ReactantChemical FormulaRole in Synthesis
2-Amino-3-methylbenzoic acidC₈H₉NO₂Provides the 8-methyl substituted benzene ring component of the quinazolinone core.
Chloro-containing cyclizing agentVariesProvides the C2 carbon and the chloro substituent for the formation of the pyrimidine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUXHJYSOSKRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653131
Record name 2-Chloro-8-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-40-6
Record name 2-Chloro-8-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 8 Methylquinazolin 4 3h One

Established Synthetic Pathways for 2-Chloro-8-methylquinazolin-4(3H)-one Precursors

The construction of the this compound scaffold relies on the availability of appropriately substituted precursors. The primary starting materials are derivatives of anthranilic acid, which undergo cyclization to form the core quinazolinone structure.

The foundational approach to quinazolinone synthesis often begins with ortho-anthranilic acids or their derivatives. nih.govnih.gov For the synthesis of this compound, the key precursor is 3-methyl-2-aminobenzoic acid. nih.gov A common strategy involves the acylation of the amino group of the anthranilic acid derivative. For instance, treatment of anthranilic acids with chloro-acyl chlorides, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, yields the corresponding N-acyl-anthranilic acids. nih.gov These acylated intermediates are then primed for cyclization.

Another versatile method involves the reaction of anthranilic acid with amides, such as formamide, which can lead to the formation of the quinazolinone ring system. generis-publishing.com The Niementowski reaction, a classic method, involves the cyclization of anthranilic acid with an aminocarbonyl compound. researchgate.net Modifications of this reaction, sometimes employing microwave irradiation and catalysts like organic clays, have been developed to improve yields and reaction conditions. ijarsct.co.in

The following table summarizes key starting materials and their transformations in the synthesis of quinazolinone precursors.

Starting MaterialReagentProductReference
3-methyl-2-aminobenzoic acidChloroacetonitrile (B46850)2-Chloromethyl-8-methylquinazolin-4(3H)-one nih.gov
Anthranilic acidChloro acylchlorideN-acyl-anthranilic acid nih.govnih.gov
Anthranilic acidFormamideQuinazolin-4(3H)-one generis-publishing.com
5-Nitro anthranilic acid3-Chloropropionyl chloride2-(3-chloropropanamido)-5-nitrobenzoic acid nih.gov

The formation of the quinazolinone core is a critical step and can be achieved through various cyclization strategies. A widely used method involves the dehydration of N-acyl-anthranilic acids to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an amine to yield the desired quinazolinone. nih.govnih.gov For example, N-acyl-anthranilic acids can be treated with acetic anhydride (B1165640) to facilitate the formation of the benzoxazinone ring. nih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for quinazolinone synthesis. researchgate.net Copper-catalyzed reactions, for instance, have been employed in the domino reaction of alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Similarly, cobalt-assisted isonitrile insertion cyclization has been used for the formation of fused quinazoline (B50416) frameworks. nih.gov

Oxidative cyclization methods provide another efficient route. These can involve the use of oxidants like potassium persulfate or can be achieved through aerobic oxidation. nih.govresearchgate.net For example, the cyclization of 2-aminobenzamides and aldehydes can be followed by an oxidative dehydrogenation step to yield quinazolinones. organic-chemistry.org

The table below outlines different cyclization approaches for forming the quinazolinone ring.

PrecursorReagents/CatalystMethodProductReference
N-acyl-anthranilic acidAcetic anhydrideDehydration/CondensationBenzoxazinone intermediate nih.gov
Alkyl halides and anthranilamidesCopper(I) bromideDomino reaction2-substituted quinazolin-4(3H)-ones organic-chemistry.org
Isocyanides and benzo[d]imidazol-anilinesCobalt catalyst, NaOAc, K2S2O4Isonitrile insertion cyclizationFused quinazolines nih.gov
2-aminobenzamides and aldehydesp-toluenesulfonic acid, PIDAOxidative dehydrogenation4(3H)-quinazolinones organic-chemistry.org

Direct Synthesis of this compound

Direct synthetic routes to this compound offer advantages in terms of efficiency and atom economy. These methods often involve one-pot procedures that combine precursor formation and cyclization.

The reaction conditions for the direct synthesis of this compound are crucial for achieving high yields and purity. The one-step synthesis from 3-methyl-2-aminobenzoic acid and chloroacetonitrile is typically carried out in a suitable solvent, and the reaction temperature and time are optimized to drive the reaction to completion. nih.gov

While specific catalysts for the direct synthesis of the title compound are not extensively detailed in the provided context, the broader literature on quinazolinone synthesis highlights the importance of catalysts in similar transformations. For instance, copper and cobalt catalysts are effective in various cyclization reactions leading to the quinazolinone core. organic-chemistry.orgnih.gov Aerobic oxidative cyclization is another strategy that can be facilitated by specific catalytic systems, offering an environmentally friendly approach. researchgate.net The choice of catalyst can influence the reaction rate, yield, and selectivity of the synthesis.

Chemical Modifications at the 2-Position of this compound

The chlorine atom at the 2-position of this compound is a versatile handle for further chemical modifications. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of quinazolinone derivatives. The primary reaction at this position is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles.

This reactivity is a key feature of 2-chloromethyl-4(3H)-quinazolinones, which are considered valuable intermediates in the preparation of biologically active compounds. researchgate.net For example, these compounds can be converted into 2-hydroxymethyl-4(3H)-quinazolinones. researchgate.net The synthesis of novel 4-anilinoquinazoline (B1210976) derivatives often utilizes 2-chloromethyl-4(3H)-quinazolinones as key intermediates. nih.gov The substitution of the chloro group allows for the attachment of various anilino scaffolds, which have been investigated for their potential anticancer activity. nih.gov

Nucleophilic Substitution of the Chloro Group

The chloro group at the C-2 position of the quinazolinone ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is well-documented for 2,4-dichloroquinazoline (B46505) precursors. nih.govmdpi.com This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to a diverse range of 2-substituted quinazolinone derivatives. The reaction typically proceeds under basic conditions or with heating, and the nature of the nucleophile dictates the resulting functionality at the C-2 position. For instance, reactions with amines, alcohols, and thiols lead to the formation of 2-amino, 2-alkoxy/aryloxy, and 2-thioalkyl/thioaryl derivatives, respectively.

Introduction of Diverse Chemical Moieties (e.g., alkylamino, alkoxy, chloromethyl)

The versatility of the C-2 chloro group is demonstrated by its reaction with various nucleophiles to introduce different chemical moieties.

Alkylamino Groups: The reaction of this compound with primary or secondary amines is a common strategy to synthesize 2-alkylamino-8-methylquinazolin-4(3H)-one derivatives. These reactions are typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often in the presence of a base to neutralize the HCl generated during the reaction. nih.gov

Alkoxy Groups: Similarly, alkoxy groups can be introduced by reacting the 2-chloro derivative with the corresponding alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide nucleophile. This reaction leads to the formation of 2-alkoxy-8-methylquinazolin-4(3H)-one analogues.

Chloromethyl Group: The synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one has been reported, providing a key intermediate for further functionalization. This compound can be prepared from 3-methyl-2-aminobenzoic acid. The presence of the chloromethyl group offers an additional electrophilic site for nucleophilic substitution reactions, allowing for the attachment of various side chains.

ReagentProductMoiety Introduced
Primary/Secondary Amine2-Alkylamino-8-methylquinazolin-4(3H)-oneAlkylamino
Alcohol/Base2-Alkoxy-8-methylquinazolin-4(3H)-oneAlkoxy
-2-(Chloromethyl)-8-methylquinazolin-4(3H)-oneChloromethyl

Derivatization Strategies via the Methyl Group at C-8

While the C-2 and N-3 positions are more commonly targeted for derivatization, the methyl group at the C-8 position also presents opportunities for chemical modification, albeit being a less explored avenue. Functionalization of the C-8 methyl group can lead to novel analogues with potentially unique biological activities. Strategies for the derivatization of such methyl groups on aromatic rings can include oxidation, halogenation, and metal-catalyzed C-H functionalization.

Oxidation: The methyl group could potentially be oxidized to a formyl or carboxylic acid group under appropriate conditions, providing a handle for further transformations such as reductive amination or amide bond formation.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a bromine atom to the methyl group, forming an 8-(bromomethyl) derivative. This derivative would be a versatile intermediate for nucleophilic substitution reactions. Studies on the bromination of 8-substituted quinolines have shown that the reaction conditions can be controlled to achieve selective halogenation. acgpubs.orgresearchgate.net

Transformations of the Quinazolin-4(3H)-one Nitrogen Atom (N-3)

The nitrogen atom at the N-3 position of the quinazolinone ring is another key site for introducing molecular diversity. Its nucleophilic character allows for substitution with a variety of electrophiles.

Substitution with Aryl Amines and Nitrogen Nucleophiles

N-alkylation and N-arylation of the quinazolinone scaffold are common strategies to modify its properties. rsc.orgbath.ac.ukresearchgate.net For this compound, the N-3 position can be alkylated using alkyl halides in the presence of a base. rsc.org This reaction introduces an alkyl group, which can be further functionalized. N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.

Formation of Iminos and Related Heterocycles

The formation of imines and related heterocycles typically involves the N-3 position being substituted with an amino group first. The synthesis of 3-amino-2-methylquinazolin-4(3H)-one is a well-established process, often starting from the corresponding 2-methyl-4H-3,1-benzoxazin-4-one and reacting it with hydrazine (B178648) hydrate. mdpi.comresearchgate.net This 3-amino derivative can then be condensed with various aldehydes and ketones to form the corresponding Schiff bases (imines). nih.govresearchgate.netsifisheriessciences.com This approach allows for the introduction of a wide range of substituents at the N-3 position, connected via an imine linkage. The resulting imines can also serve as precursors for the synthesis of more complex fused heterocyclic systems.

Starting MaterialReagentProduct
This compoundAlkyl Halide/BaseN3-Alkyl-2-chloro-8-methylquinazolin-4(3H)-one
3-Amino-2-methylquinazolin-4(3H)-oneAldehyde/Ketone3-(Imino)-2-methylquinazolin-4(3H)-one

General Strategies for Constructing Quinazolinone Analogues and Libraries

The development of chemical libraries of quinazolinone analogues is crucial for screening and identifying new drug candidates. Several strategies have been developed for the efficient construction of these libraries.

Multi-component Reactions (MCRs): MCRs are powerful tools for the rapid synthesis of complex molecules in a single step from three or more starting materials. acs.orgnih.govfrontiersin.orgresearchgate.netorgchemres.org Various MCRs have been developed for the synthesis of quinazolinone derivatives, allowing for the introduction of diversity at multiple positions of the quinazolinone scaffold in a time- and resource-efficient manner.

Solution-Phase Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. acs.orgresearchgate.net It allows for the systematic variation of substituents at different positions of the quinazolinone core, leading to the generation of a focused library of analogues. This method is well-suited for structure-activity relationship (SAR) studies.

These strategies, combined with the specific chemical transformations discussed above, provide a comprehensive toolbox for the synthesis and derivatization of this compound, enabling the exploration of a vast chemical space for the discovery of novel bioactive molecules.

Structure Activity Relationship Sar Studies of 2 Chloro 8 Methylquinazolin 4 3h One Derivatives

Positional Significance of Substituents on Quinazolinone Scaffold

The therapeutic efficacy of quinazolinone derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly crucial for tailoring the pharmacological profile of these compounds. nih.govnih.govresearchgate.net

Position 2 of the quinazolin-4(3H)-one ring is a key site for chemical modification, and the nature of the substituent at this position plays a pivotal role in defining the compound's biological activity. The parent compound, 2-Chloro-8-methylquinazolin-4(3H)-one, features a chloro group, which serves as a versatile synthetic handle for introducing a wide array of functionalities.

Research indicates that the presence of methyl or thiol groups at position 2 is often essential for antimicrobial activities. nih.gov The introduction of substituted aryl or naphthyl rings at this position has been a successful strategy in the development of antiproliferative agents. mdpi.com For instance, SAR studies on a series of antibacterial 4(3H)-quinazolinones revealed that variations in the substituent at C-2 significantly impact efficacy against strains like Staphylococcus aureus. acs.orgnih.gov Furthermore, linking a pyrazolyl moiety to the C-2 position has been shown to yield compounds with significant antimicrobial activity. nih.gov In the development of antioxidant agents, it was found that a phenyl ring at position 2 required at least one hydroxyl group, in addition to a methoxy (B1213986) group or a second hydroxyl, to confer antioxidant activity. mdpi.com An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent at C-2 was also shown to increase antioxidant potential. mdpi.com

The following table summarizes the impact of various substituents at Position 2 on the biological activity of quinazolinone derivatives.

Substituent at Position 2Core Structure ModificationObserved Biological ActivityReference
Methyl groupGeneral QuinazolinoneAntimicrobial nih.gov
Thiol groupGeneral QuinazolinoneAntimicrobial nih.gov
Substituted phenyl ring8-substituted quinazolinoneAntiproliferative mdpi.com
Substituted naphthyl ring8-substituted quinazolinoneAntiproliferative mdpi.com
Pyrazolyl moietyGeneral QuinazolinoneAntimicrobial nih.gov
Phenyl with hydroxyl/methoxy groupsGeneral QuinazolinoneAntioxidant mdpi.com

Position 3 of the quinazolin-4(3H)-one nucleus is another critical hotspot for structural modification that significantly influences biological outcomes. researchgate.netresearchgate.net The introduction of various substituents at this position can enhance potency and modulate the mechanism of action.

A common strategy involves incorporating substituted aromatic rings at the N-3 position, a feature considered essential for potent antimicrobial activity. nih.gov The addition of different heterocyclic moieties at this position has also been suggested to increase activity. nih.gov For example, a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and showed that the nature of the substituent at position 3 was critical for antibacterial activity. researchgate.net Similarly, the synthesis of 2-aryl or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives demonstrated that the arylideneamino substituent at position 3 was key to their antiviral properties against Tobacco Mosaic Virus (TMV). mdpi.com This enhancement in antibacterial activity upon incorporation of a 3-arylideneamino substituent has been noted in other studies as well. mdpi.com

Substitutions on the fused benzene ring of the quinazolinone scaffold provide another avenue for optimizing biological activity. The electronic properties and steric bulk of these substituents can affect how the molecule interacts with its biological target.

For the parent compound, the methyl group at the C-8 position is a defining feature. SAR studies have indicated that positions 6 and 8 are particularly important for pharmacological activity. nih.govresearchgate.net The presence of halogen atoms, such as bromine or iodine, at positions C-6 and C-8 has been shown to improve the antimicrobial properties of quinazolinone derivatives. nih.gov For instance, 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one exhibited high analgesic and anti-inflammatory activity. researchgate.net In another study focused on developing new antiproliferative agents, a basic side chain was strategically positioned at C-8 to explore the optimal structural requirements for activity, highlighting the importance of this position for derivatization. mdpi.com The introduction of haloaniline or simple alkylamine groups at the C-5 position has also been found to enhance antimicrobial activity. nih.gov Conversely, substitutions at C-6 and C-7 with bromo or hydroxyl groups have been reported to result in a loss of antibacterial activity in some series. acs.org

Correlation Between Structural Features and Biological Effects (In Vitro)

The in vitro biological activity of quinazolinone derivatives is a direct consequence of their structural features. Specific substitutions at key positions on the scaffold have been correlated with potency against various cell lines and microbial strains.

For example, in a study of antibacterial 4(3H)-quinazolinones, derivatives were tested against S. aureus. Compound 27 in that study, a quinazolinone derivative, displayed potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for all S. aureus strains tested, including vancomycin- and linezolid-resistant strains. acs.org In the realm of anticancer research, new quinazolinone derivatives were evaluated for their cytotoxic effects. One compound, 13e , exhibited a significant cytotoxic effect against tested cancer cell lines with IC50 values of 9.48, 20.39, and 18.04 µg/mL. researchgate.net Another study on antitumor agents identified 2-thieno-4(3H)-quinazolinone derivatives with GI50 values (concentration for 50% growth inhibition) ranging from 10.3 to 16.9 μM. cbijournal.com

The following table presents in vitro data for selected quinazolinone derivatives, illustrating the link between their structure and biological effect.

Compound Type/NameBiological EffectAssay/TargetResultReference
Quinazolinone derivative (Compound 27)AntibacterialS. aureus (including resistant strains)MIC ≤ 0.5 µg/mL acs.org
Quinazolinone derivative (Compound 13e)Anticancer/CytotoxicVarious cancer cell linesIC50 = 9.48 - 20.39 µg/mL researchgate.net
2-thieno-4(3H)-quinazolinone derivative (Compound 11)Anticancer/CytotoxicAntitumor screenGI50 = 10.3 µM cbijournal.com
2-aryl-3-(benzalamino)-4(3H)-quinazolinone (Compound III-31)AntiviralTobacco Mosaic Virus (TMV)Moderate to good activity mdpi.com
3f (a 2,3-disubstituted-4(3H)-quinazolinone)AntibacterialMRSAMIC = 32 µg/mL mdpi.com
3f (a 2,3-disubstituted-4(3H)-quinazolinone)AntifungalC. albicansMIC = 8 µg/mL mdpi.com

Stereochemical Considerations in Quinazolinone SAR

The three-dimensional arrangement of atoms, or stereochemistry, can be a critical determinant of biological activity for many pharmacologically active molecules. When a molecule is chiral, meaning it is non-superimposable on its mirror image, its different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

In the context of quinazolinone derivatives, the introduction of chiral centers can arise from substitutions at various positions on the scaffold. For example, attaching a chiral side chain at position 2 or 3, or on the benzo ring, would result in stereoisomers. Although specific studies focusing on the stereochemical aspects of this compound derivatives are not widely documented in the reviewed literature, the general principles of stereochemistry in drug design are applicable. It is plausible that different enantiomers of a chiral quinazolinone derivative would display varying potencies. One enantiomer might fit perfectly into the binding site of a target protein, leading to a strong biological response, while its mirror image may bind less effectively or not at all. Therefore, for any chiral derivative of this compound, the separation and individual biological evaluation of its stereoisomers would be a crucial step in a comprehensive SAR study to identify the most active and selective agent.

Physicochemical Parameters Influencing Biological Activity (e.g., logP, pKa, molecular flexibility, not specific values but concepts)

Lipophilicity (logP): This parameter, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid environment versus an aqueous one. Lipophilicity is crucial for a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. Modifications to the quinazolinone scaffold, such as adding alkyl chains or aromatic rings, generally increase lipophilicity, while adding polar groups like hydroxyls or carboxylates decreases it. An optimal balance of lipophilicity is required; a compound that is too lipophilic may get trapped in fatty tissues and exhibit poor solubility, while one that is too hydrophilic may not be able to cross cell membranes to reach an intracellular target.

Molecular Flexibility: The ability of a molecule to adopt different conformations, known as molecular flexibility, can influence its binding affinity to a receptor. A rigid molecule may have a highly specific conformation that fits perfectly into a binding site, leading to high potency, but it may be less adaptable to slight variations in the receptor's shape. A more flexible molecule, on the other hand, can adopt multiple conformations, potentially allowing it to bind to the target more effectively. However, too much flexibility can be detrimental, as it may lead to a loss of binding energy (an "entropic penalty") upon binding. Substitutions on the quinazolinone scaffold, particularly the introduction of flexible alkyl or ether chains at positions 2, 3, or 8, can significantly alter the molecule's conformational freedom and thereby impact its biological activity.

Exploration of Biological Activities and Pharmacological Potential in Vitro Models

Anticancer and Cytotoxic Activity Profiles (In Vitro Cellular Assays)

The potential of quinazolinone derivatives as anticancer agents is a significant area of research, with many analogues demonstrating potent cytotoxic effects against various cancer cell lines nih.govresearchgate.netnih.govnih.govscispace.com.

Inhibition of Cancer Cell Line Proliferation

Extensive research has been conducted on the cytotoxic properties of quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines, including breast (MCF-7), ovarian (A2780), and others nih.govnih.gov. These studies often reveal that minor structural modifications to the quinazolinone core can significantly impact the antiproliferative activity nih.gov.

However, a review of the available scientific literature from the conducted searches does not provide specific data on the in vitro inhibition of cancer cell line proliferation for the compound 2-Chloro-8-methylquinazolin-4(3H)-one . While many of its structural analogues have been evaluated, specific IC₅₀ or percentage inhibition values for this exact compound are not detailed in the provided search results.

Interactive Data Table: Cytotoxic Activity of this compound

Cancer Cell LineIC₅₀ (µM)Reference
Data Not AvailableData Not AvailableN/A

Induction of Apoptosis and Cell Cycle Modulation

The mechanism of action for many anticancer compounds involves the induction of programmed cell death (apoptosis) and interference with the cell cycle. Studies on quinazolinone derivatives have shown that they can induce apoptosis through various pathways, often involving the activation of caspases, and can cause cell cycle arrest at different phases, thereby preventing cancer cell replication nih.govexp-oncology.com.uamdpi.commdpi.com.

Despite the extensive investigation into the apoptotic and cell cycle modulating effects of the broader quinazolinone class, specific in vitro data for This compound is not available in the search results. Therefore, its specific capacity to induce apoptosis or modulate the cell cycle in cancer cells remains uncharacterized in the reviewed literature.

Antimicrobial Activity (In Vitro Efficacy)

The quinazolinone nucleus is also recognized for its potential antimicrobial properties, with various derivatives showing activity against a range of bacterial and fungal pathogens nih.gov.

Antibacterial Spectrum and Efficacy Against Gram-Positive Organisms

Derivatives of quinazolin-4(3H)-one have been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus nih.govfrontiersin.orgacs.org. The structure-activity relationship studies in this area often highlight the importance of specific substitutions on the quinazolinone ring for antibacterial potency nih.govacs.org.

A targeted search for the antibacterial properties of This compound did not yield specific results. While a study on 3-aryl-8-methylquinazolin-4(3H)-one derivatives was identified, no explicit data on the antibacterial spectrum or efficacy of the 2-chloro substituted variant against Gram-positive organisms was found nih.gov.

Interactive Data Table: Antibacterial Activity of this compound

Gram-Positive OrganismMIC (µg/mL)Reference
Data Not AvailableData Not AvailableN/A

Larvicidal Activity Studies

Some quinazolin-4(3H)-one derivatives have been investigated for their insecticidal properties, including larvicidal activity against various mosquito species such as Aedes aegypti nih.govacs.orgnih.gov. These studies are crucial in the search for new agents to control vector-borne diseases.

A review of the literature did not provide any specific studies on the larvicidal activity of This compound . While the broader class of quinazolinones has shown promise in this area, the specific efficacy of this compound against insect larvae remains to be determined.

Anti-inflammatory and Anticonvulsant Activities (In Vitro Context)

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro anti-inflammatory or anticonvulsant activities of the chemical compound This compound were identified.

The quinazolinone scaffold is a recognized pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities, including anti-inflammatory and anticonvulsant effects. nih.govresearchgate.netnih.gov Research in this area often focuses on the impact of various substituents at different positions of the quinazolinone ring system to establish structure-activity relationships. nih.gov For instance, the presence of halogen atoms, such as chlorine, on the quinazoline (B50416) ring has been a feature in the design of various pharmacologically active molecules. mdpi.com

However, dedicated research and published data on the specific biological activities of this compound are not available in the public domain based on the conducted search. Therefore, detailed research findings, data tables, and specific mechanisms of action for its potential anti-inflammatory and anticonvulsant properties cannot be provided. Further experimental studies would be required to elucidate the pharmacological potential of this particular compound.

Mechanistic Investigations at the Molecular and Cellular Levels

Identification of Molecular Targets (In Vitro)

In vitro studies have been crucial in identifying the specific enzymes and proteins that are targeted by quinazolin-4(3H)-one derivatives. These investigations pinpoint the direct molecular interactions that underpin the broader biological effects of these compounds.

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Kinases)

Quinazolinone derivatives have been identified as potent inhibitors of several key enzymes essential for cell proliferation and survival.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)

Thymidylate synthase and dihydrofolate reductase are critical enzymes in the folate metabolic pathway, which is responsible for the synthesis of nucleotide precursors required for DNA replication. nih.gov Consequently, they are well-established targets for anticancer and antimicrobial therapies. nih.gov Several series of quinazolinone-based compounds have been developed as nonclassical antifolates that effectively inhibit these enzymes. nih.govnih.govnih.gov

Research into 2-desamino quinazoline (B50416) analogues demonstrated potent inhibition of L1210 TS, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govacs.org These studies highlighted that the glutamate (B1630785) moiety, typical of classical antifolates, is not essential for potent TS inhibition by these lipophilic quinazolines. nih.gov Structure-activity relationship studies revealed that replacing the 4-oxo group of the quinazoline ring with a sulfur atom does not significantly alter TS inhibitory activity, whereas introducing a methylthio substituent at the same position can severely impair it. ncl.ac.uk

Similarly, various quinazolin-4(3H)-one derivatives have been designed and synthesized as DHFR inhibitors. nih.govresearchgate.netbenthamdirect.com Certain 2-substituted-mercapto-quinazolin-4(3H)-one analogues have shown significant inhibitory activity against DHFR. benthamdirect.comeurekaselect.com In one study, a synthesized quinazolinone derivative (compound 3e) was a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim (B1683648) and also showed significant inhibition of human DHFR. nih.gov

Interactive Data Table: Inhibition of DHFR and TS by Quinazolinone Derivatives

Compound Series/Derivative Target Enzyme IC50 Value (µM) Cell Line/Source Citation
2-Amino-10-propargyl-5,8-dideazafolic acid derivatives L1210 Thymidylate Synthase 0.51 - 11.5 Purified L1210 nih.gov
Compound 3d Staphylococcus aureus DHFR 0.769 - nih.gov
Compound 3e Escherichia coli DHFR 0.158 - nih.gov
Compound 3e Human DHFR 0.527 - nih.gov

Kinases

Protein kinases are pivotal regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov The quinazolinone scaffold is a key feature in several approved and investigational kinase inhibitors. nih.gov Derivatives have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govekb.egnih.gov

For instance, certain 3-methyl-quinazolinone derivatives were found to be potent inhibitors of wild-type EGFR, with compound 5k showing an IC50 value of 10 nM. nih.gov Other studies have focused on developing quinazolinones as inhibitors of CDKs, which are crucial for cell cycle regulation. mdpi.comnih.gov Compounds 7 and 9 in one study were identified as the most potent CDK9 inhibitors, with IC50 values of 0.115 µM and 0.131 µM, respectively. mdpi.com

Interactive Data Table: Inhibition of Protein Kinases by Quinazolinone Derivatives

Compound Derivative Target Kinase IC50 Value (µM) Citation
Compound 5k EGFRwt-TK 0.010 nih.gov
Compound 5c CDK2 0.63 nih.gov
Roscovitine (Reference) CDK2 1.28 nih.gov
Compound 7 CDK9 0.115 mdpi.com
Compound 9 CDK9 0.131 mdpi.com
Compound 25 CDK9 0.142 mdpi.com
Compound 26 Wild-type EGFR 0.096 ekb.eg
Compound 26 Mutant EGFR T790M 0.028 ekb.eg

Interaction with Penicillin-Binding Proteins (PBPs)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for novel antibacterial agents. nih.gov The 4(3H)-quinazolinone core has been identified in a new class of non-β-lactam antibacterials that target bacterial cell wall biosynthesis. nih.govresearchgate.net The primary mechanism of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), an enzyme with a low affinity for most β-lactam antibiotics due to a tightly closed active site. nih.govnih.gov

Intriguingly, certain quinazolinone derivatives function by binding to an allosteric site on PBP2a, located approximately 60 Å away from the active site. nih.govnd.edu This binding event initiates a conformational change that forces the active site to open. nih.govnd.edu The newly opened active site of PBP2a then becomes susceptible to inhibition by β-lactam antibiotics like piperacillin, which would normally be ineffective. researchgate.netnd.edu This allosteric mechanism represents a synergistic approach to overcoming high-level antibiotic resistance in MRSA. nih.govnd.edu

Tubulin Binding and Disruption Mechanisms

Microtubules are essential components of the cytoskeleton involved in mitosis, making them a key target for anticancer drugs. rsc.orgmdpi.com A novel class of 2-styrylquinazolin-4(3H)-ones has been discovered to possess antimitotic activity by inhibiting the polymerization of tubulin. rsc.orgnih.gov

Structure-activity relationship studies indicate that the entire quinazolinone structure is necessary for this activity, with further enhancement provided by halide or small hydrophobic substituents at position 6. nih.gov Molecular modeling has shown that these compounds likely interact with the colchicine (B1669291) binding pocket on tubulin, thereby disrupting microtubule formation. rsc.org Unlike other tubulin-targeting agents, these quinazolinone derivatives did not significantly interfere with the binding of colchicine or vinblastine, suggesting a distinct mode of interaction within the binding site. nih.gov The disruption of tubulin dynamics ultimately leads to mitotic arrest and cell death. mdpi.com

Cellular Pathway Modulation by Quinazolinone Derivatives (In Vitro)

Beyond direct interactions with molecular targets, the efficacy of quinazolinone derivatives is determined by their ability to enter cells and modulate complex signaling networks.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

While specific studies detailing the transport mechanisms and subcellular localization of 2-Chloro-8-methylquinazolin-4(3H)-one are not extensively documented, the broad range of observed intracellular activities presupposes that these compounds are cell-permeable. The demonstrated inhibition of cytosolic and nuclear targets such as kinases, tubulin, DHFR, and TS in various in vitro cancer cell line models confirms that these derivatives effectively cross the cell membrane to reach their sites of action. nih.govnih.govnih.gov The cytotoxic effects observed against numerous human cancer cell lines, including leukemia, breast, and lung cancer, further support their ability to be taken up by cells. researchgate.netnih.gov The design of some nonclassical TS inhibitors specifically involves increasing lipophilicity to enhance cellular penetration. nih.gov The development of derivatives with improved solubility is also a key strategy to ensure bioavailability and cellular access. acs.org

Effects on Cell Signaling Pathways (e.g., Kinase Cascades)

By inhibiting various protein kinases, quinazolinone derivatives can profoundly disrupt the signaling cascades that drive cancer cell proliferation, survival, and migration. nih.govmdpi.com The inhibition of EGFR, for example, can block downstream signaling through critical pathways like ERK and Akt. nih.gov

This modulation of signaling pathways manifests in several key cellular outcomes:

Induction of Apoptosis: Many quinazolinone derivatives trigger programmed cell death. One study showed that a novel derivative induced apoptosis in leukemia cells through the intrinsic pathway, evidenced by the release of cytochrome c, activation of caspases-3 and -9, and modulation of Bax/Bcl-2 protein levels. nih.govnih.govresearchgate.net

Cell Cycle Arrest: Disruption of kinase signaling frequently leads to a halt in the cell cycle, preventing cell division. mdpi.com Depending on the specific derivative and cell type, quinazolinone compounds have been shown to cause cell cycle arrest in the S phase or the G2/M phase. nih.govnih.gov For instance, a DHFR-inhibiting derivative caused S-phase arrest in leukemia cells, while an EGFR inhibitor arrested lung cancer cells at the G2/M checkpoint. nih.govnih.gov The inhibition of CDK9 by certain quinazolinones leads to the depletion of key anti-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. mdpi.com

These findings collectively illustrate that the anticancer effects of quinazolinone derivatives are often the result of targeted inhibition of kinase-driven signaling pathways that are fundamental to cancer cell survival and proliferation. mdpi.com

Role of Quinazolinone Scaffold as a Chemical Probe for Biological Targets

The 4(3H)-quinazolinone core, a fused nitrogen heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold." researchgate.netnih.gov This designation stems from its structural versatility and its ability to interact with a diverse array of biological macromolecules, making it an ideal framework for the development of chemical probes. researchgate.net A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, thereby enabling the study of that target's function in a cellular or organismal context. The quinazolinone scaffold serves as a foundational structure upon which various chemical groups can be systematically added or modified to create potent and selective probes for a wide range of biological targets. mdpi.comrsc.org

The utility of the quinazolinone scaffold lies in its rigid bicyclic structure, which provides a defined three-dimensional orientation for appended functional groups. These groups can then form specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with amino acid residues in the binding sites of target proteins. nih.gov Researchers utilize this principle to design libraries of quinazolinone-based compounds to probe the function of enzymes and receptors implicated in various diseases.

Extensive research has demonstrated that derivatives built upon the quinazolinone framework can target numerous biological molecules with high specificity. This has established the scaffold as a critical tool for mechanistic studies in cell biology and pharmacology. researchgate.netmdpi.com By modifying the substitution patterns at various positions of the quinazolinone ring, scientists can fine-tune the affinity and selectivity of these molecules for their intended targets. acs.org

For instance, the quinazolinone core is a key component in the design of inhibitors for protein kinases, a large family of enzymes that regulate a majority of cellular processes. nih.govmdpi.com Kinase dysregulation is a hallmark of many cancers, making them important targets for therapeutic development and biological investigation. Quinazolinone-based compounds have been developed as probes to interrogate the function of specific kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These probes have been instrumental in elucidating the signaling pathways controlled by these kinases.

Furthermore, the concept of molecular hybridization, which involves covalently linking the quinazolinone scaffold to other pharmacologically active moieties, has expanded its role as a chemical probe. rsc.orgnih.gov This strategy can produce hybrid molecules that interact with multiple targets simultaneously or exhibit novel mechanisms of action, providing sophisticated tools for dissecting complex biological networks. rsc.orgnih.gov For example, quinazolinone-based hybrids have been designed to co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), two important targets in cancer research. nih.gov

The development of quinazolinone derivatives as antibacterial agents provides another example of their use as chemical probes. nih.gov Certain derivatives have been identified that act against bacterial targets, such as penicillin-binding proteins (PBPs), offering tools to study bacterial cell wall synthesis and mechanisms of antibiotic resistance. acs.org

The table below summarizes research findings on various quinazolinone derivatives, illustrating how modifications to the core scaffold enable the targeting of different biological molecules.

Table 1: Quinazolinone Derivatives as Probes for Biological Targets

Derivative Class Biological Target Research Finding
Quinazolin-4(3H)-one Derivatives Cyclin-Dependent Kinase 2 (CDK2) Compounds 2i and 3i showed potent inhibitory activity against CDK2 with IC₅₀ values of 0.173 µM and 0.177 µM, respectively. Docking studies revealed they act as ATP non-competitive type-II inhibitors. nih.gov
Quinazolin-4(3H)-one Derivatives Epidermal Growth Factor Receptor (EGFR) Compounds 2i and 3i also inhibited EGFR. Docking analysis indicated they function as ATP competitive type-I inhibitors, interacting with the DFG motif residue Asp855. nih.gov
Quinazolin-4(3H)-one Derivatives Human Epidermal Growth Factor Receptor 2 (HER2) Compound 2i was found to be an ATP non-competitive type-II inhibitor of HER2, while compound 3i acted as an ATP competitive type-I inhibitor. nih.gov
Quinazolin-4(3H)-one-based Hybrids Poly(ADP-ribose) polymerase-1 (PARP1) & Bromodomain containing protein 4 (BRD4) Compound 19d was developed as a dual-target inhibitor, exhibiting micromolar enzymatic potencies against both PARP1 and BRD4, demonstrating a strategy for probing synthetic lethal effects in cancer cells. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-Chloroquinazolin-4(3H)-one
4-chloro-8-methylquinolin-2(1H)-one

Computational Chemistry and in Silico Approaches in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In drug discovery, it is a key tool for predicting how a ligand, such as a quinazolinone derivative, might bind to the active site of a protein target. nih.govnih.gov This method involves sophisticated algorithms that explore various possible conformations of the ligand within the binding pocket of a receptor, calculating the binding energy for each pose to identify the most favorable interaction. nih.gov The process begins with the three-dimensional structures of both the ligand and the target protein, which are often obtained from crystallographic data or generated through homology modeling. rsc.org

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. nih.govresearchgate.net The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site, while the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction. rsc.orgresearchgate.net For instance, studies on various quinazolinone derivatives have utilized docking to predict their binding affinities against different therapeutic targets. In one study, 2,3-dihydroquinazolin-4(1H)-one derivatives showed binding affinities ranging from -6.4016 to -7.0903 kcal/mol against cholinesterase enzymes. researchgate.net Another investigation into quinazolin-2,4-dione hybrids targeting the main protease of SARS-CoV-2 reported binding energies between -7.9 and -9.6 kcal/mol. ekb.eg These predicted affinities help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.gov The quinazoline (B50416) ring system is frequently observed to occupy deep hydrophobic clefts within the active site of target proteins. nih.gov

Molecular docking is crucial for identifying the specific amino acid residues within a target's active site that are key for ligand binding. frontiersin.orgnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. researchgate.netrsc.org For example, docking studies of quinazolinone derivatives with the enzyme DNA gyrase revealed significant interactions with residues such as GLU50, ASN46, GLY77, and ASP136. researchgate.net In research targeting the Epidermal Growth Factor Receptor (EGFR), key interacting residues for quinazoline derivatives were identified as I718, V726, A743, K745, and M769. frontiersin.orgnih.gov The identification of these critical residues provides valuable insights for optimizing the chemical structure of the ligand to enhance its binding potency and selectivity. rsc.org

Target ProteinQuinazolinone Derivative ClassKey Interacting ResiduesPredicted Binding Affinity/Score
DNA GyraseQuinazolinone Schiff base derivativesGLU50, ASN46, GLY77, ASP136 researchgate.netNot Specified
EGFR Tyrosine KinaseQuinazoline-2,4,6-triamine derivativesMet 769, Phe 699 nih.govNot Specified
MMP-13Quinazolinone derivativesAla238, Thr245, Thr247, Met253 rsc.orgNot Specified
Human Thymidylate SynthaseQuinazoline antifolate derivativesHydrophobic side chains nih.govNot Specified
Cholinesterase2,3-dihydroquinazolin-4(1H)-one derivativesTrp86, Trp286 researchgate.net-6.4 to -7.1 kcal/mol researchgate.net
S. aureus Tyrosyl-tRNA SynthetaseQuinazolin-2,4-dione hybridsGLY38, ASP40, TYR170, GLY193 rsc.org-8.2 to -9.0 kcal/mol rsc.org
PARP1Quinazolinone derivativesNot SpecifiedBest Docking Score: -10.343 snv63.ru

Structure-Based Drug Design (SBDD) Strategies

Structure-Based Drug Design (SBDD) is a computational approach that relies on the known three-dimensional structure of a biological target, typically a protein or enzyme, to design novel drug candidates. asianpubs.org Molecular docking is a central component of SBDD, as it allows for the virtual screening of large libraries of compounds to identify those that are most likely to bind to the target with high affinity and selectivity. nih.gov By analyzing the docked poses and the interactions between the ligand and the active site residues, medicinal chemists can rationally modify the chemical structure of a lead compound, such as a 2-Chloro-8-methylquinazolin-4(3H)-one scaffold, to improve its pharmacological properties. This iterative process of design, synthesis, and testing, guided by computational insights, can significantly accelerate the drug discovery pipeline.

Ligand-Based Drug Design (LBDD) Approaches

In situations where the three-dimensional structure of the therapeutic target is not available, Ligand-Based Drug Design (LBDD) methods are employed. frontiersin.org These strategies utilize the information from a set of known active and inactive molecules to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. rsc.orgnih.gov 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinazolinone derivatives. frontiersin.orgnih.govkoreascience.kr These models correlate the biological activity of the compounds with their 3D physicochemical properties, such as steric, electrostatic, and hydrophobic fields. rsc.orgnih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for the design of new, more potent analogues. koreascience.kr

Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. hw.ac.uk In the context of quinazolinone research, MD simulations provide detailed insights into the stability and dynamic behavior of a ligand-protein complex under simulated physiological conditions. researchgate.netfrontiersin.org Following a molecular docking study, an MD simulation can be run for the most promising ligand-protein complex to assess its conformational stability. nih.govfrontiersin.org Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory. researchgate.net A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site, confirming the stability of the predicted binding mode. nih.govresearchgate.net RMSF analysis helps to identify the flexibility of individual amino acid residues in the binding pocket upon ligand binding. researchgate.net

Computational Tool/MethodApplication in Quinazolinone Research
Molecular Docking (e.g., AutoDock, Glide, LigandFit)Prediction of ligand-protein binding modes and affinities. nih.govnih.govasianpubs.org
3D-QSAR (e.g., CoMFA, CoMSIA)Development of models to predict biological activity based on molecular fields. frontiersin.orgrsc.orgnih.gov
Molecular Dynamics (MD) Simulations (e.g., Desmond)Analysis of the stability and conformational dynamics of ligand-protein complexes. nih.govfrontiersin.orgnih.gov
In Silico ADME Prediction (e.g., QikProp, SwissADME)Estimation of pharmacokinetic properties like absorption, distribution, metabolism, and excretion. asianpubs.orgactascientific.com
Structural Interaction Fingerprint (SIFt)Analysis of the patterns of interaction between ligands and receptor residues. frontiersin.orgnih.gov

In Silico ADME Prediction (Conceptual Framework, not specific data)

In the early stages of drug development, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. actascientific.comnih.gov In silico ADME prediction tools provide a conceptual framework for estimating these properties computationally, helping to identify candidates with favorable drug-like characteristics and flag those with potential liabilities, such as poor absorption or potential toxicity, before significant resources are invested in their synthesis and testing. asianpubs.orgactascientific.comresearchgate.net Various computational models and software, such as QikProp and SwissADME, are used to predict a wide range of properties. asianpubs.orgactascientific.com These include predictions for human intestinal absorption, the ability to cross the blood-brain barrier, and interactions with metabolic enzymes like the cytochrome P450 family. actascientific.comnih.gov These predictive models are built on data from large sets of known drugs and are an integral part of the modern drug discovery process for classes of compounds including quinazolinones. nih.gov

Virtual Screening and Library Design

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of physiological activities and therapeutic potential. nih.gov Computational chemistry, particularly virtual screening and library design, has become an indispensable tool in the exploration of quinazolinone derivatives for drug discovery. These in silico approaches allow for the rapid and cost-effective screening of large compound libraries to identify potential drug candidates and to design novel molecules with improved efficacy and specificity.

Virtual screening of quinazolinone derivatives often involves docking these compounds into the active sites of biological targets. researchgate.net For instance, a study focused on identifying novel and selective COX-2 inhibitors utilized virtual screening to dock various 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide (B165840) moiety against the COX-2 enzyme. researchgate.netnih.gov This process helps in predicting the binding affinity and orientation of the ligands within the target's binding pocket. nih.gov The goal is to identify ligands that bind in a manner similar to known reference compounds, thereby prioritizing them for synthesis and biological evaluation. nih.gov

The design of quinazolinone-based libraries is another critical aspect of computational research. By starting with a core scaffold, such as this compound, medicinal chemists can generate a virtual library of derivatives by adding various substituents at different positions. mdpi.com For example, modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring have been shown to significantly influence biological activity. mdpi.com The design of these libraries is often guided by structure-activity relationship (SAR) studies, which can also be informed by computational methods. mdpi.com

A key advantage of in silico approaches is the ability to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This early-stage assessment helps in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. researchgate.net For example, a computational screening of 365 quinazolinone derivatives included ADMET analysis, which revealed favorable predicted drug-likeness profiles for the identified lead compounds. nih.govresearchgate.net

Molecular dynamics (MD) simulations are often employed to further investigate the structural stability and conformational changes of the docked protein-ligand complexes. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the system, including analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time. nih.govresearchgate.net

While specific virtual screening and library design studies focused solely on this compound are not extensively detailed in the provided literature, the methodologies applied to the broader quinazolinone class are directly applicable. A hypothetical virtual screening campaign for this compound would likely involve the generation of a library of derivatives with substitutions at the chloro and methyl positions, as well as at the N3 position of the quinazolinone ring. These virtual compounds would then be docked against a specific biological target, and their binding affinities and ADMET properties would be evaluated to identify promising candidates for synthesis and further testing.

Table 1: Example of a Virtual Screening Workflow for Quinazolinone Derivatives

StepDescriptionExample Software/Method
1. Target Selection Identification of a biological target relevant to a disease of interest.Protein Data Bank (PDB)
2. Library Generation Creation of a virtual library of quinazolinone derivatives based on a core scaffold.In-house scripts, ChemAxon
3. Ligand Preparation 3D structure generation and energy minimization of the virtual compounds.MarvinSketch, Open Babel
4. Protein Preparation Preparation of the 3D structure of the target protein for docking.Schrödinger's Protein Prep Wizard
5. Molecular Docking Docking of the virtual library into the active site of the target protein.AutoDock, Glide, GOLD
6. Scoring and Ranking Ranking of the docked compounds based on their predicted binding affinity.Docking score, MM-GBSA
7. ADMET Prediction In silico prediction of pharmacokinetic and toxicity properties.QikProp, SwissADME
8. Hit Selection Selection of promising virtual hits for experimental validation.Based on docking score and ADMET

Table 2: Representative Data from a Virtual Screening of Quinazolinone Derivatives against PARP

Compound IDDocking Score (kcal/mol)MM-GBSA (kcal/mol)Predicted ADMET Profile
RFAP77-9.31-55.99Favorable drug-likeness
RISA30-8.75-53.42Favorable drug-likeness
RISAC-8.41-52.08Favorable drug-likeness

This data is based on a computational screening of 365 quinazoline derivatives to identify potential PARP inhibitors. nih.gov

Prospective Research Avenues and Translational Potential

Development of Novel Synthetic Methodologies for Diversification

The future development of therapeutics based on 2-Chloro-8-methylquinazolin-4(3H)-one hinges on the ability to generate a wide array of derivatives for biological screening. The chlorine atom at the 2-position is a versatile leaving group, making it an ideal site for nucleophilic substitution to introduce diverse functional groups. While traditional methods for quinazolinone synthesis, such as the Niementowski reaction, exist, modern synthetic chemistry offers more efficient and sustainable alternatives. nih.govnih.gov

Future research should focus on applying and optimizing contemporary synthetic strategies to this specific scaffold. Methodologies that are particularly promising include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of quinazolinone derivatives, enabling the rapid assembly of compound libraries. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to create carbon-carbon and carbon-nitrogen bonds at various positions on the quinazolinone core, assuming the core is further functionalized with appropriate handles (e.g., halides). This allows for the introduction of complex aryl and alkyl groups.

One-Pot and Tandem Reactions: Designing multi-step reactions that occur in a single vessel without the isolation of intermediates improves efficiency and reduces waste. researchgate.net Developing a one-pot method starting from 3-methyl-2-aminobenzoic acid to generate diverse 2-substituted-8-methylquinazolin-4(3H)-ones would be a significant advancement. nih.gov

Green Chemistry Approaches: The use of eco-friendly solvents like water or anisole, and the development of catalyst-free or reusable catalyst systems, will be crucial for sustainable and scalable synthesis. nih.govresearchgate.netmdpi.com

By embracing these advanced methodologies, chemists can efficiently generate large libraries of analogues of this compound, which is the essential first step in discovering new biological functions.

Exploration of New Biological Activities for Quinazolinone Derivatives

The quinazolinone nucleus is associated with an exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive properties. nih.govnih.govnih.gov This proven versatility strongly suggests that derivatives of this compound are likely to exhibit a range of biological effects.

Prospective research should systematically screen libraries of these novel derivatives against a wide panel of biological targets and disease models. Key areas for exploration include:

Oncology: Quinazolinone derivatives are well-known as kinase inhibitors, including epidermal growth factor receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. nih.govnih.gov New derivatives should be tested against various cancer cell lines and a panel of kinases to identify novel anti-proliferative agents. nih.gov Other anticancer mechanisms to investigate include PARP-1 inhibition and the disruption of microtubule polymerization. nih.govrsc.org

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. nih.gov Quinazolinone derivatives have shown promise in this area, and new compounds should be screened against pathogenic bacteria (especially resistant strains like MRSA) and fungi. nih.govacs.org Furthermore, given the precedent for antiviral activity, screening against viruses such as HIV and alphaviruses is warranted. nih.govpurdue.edu

Neurodegenerative and Inflammatory Diseases: The lipophilic nature of the quinazolinone core allows for potential penetration of the blood-brain barrier, making it a suitable scaffold for CNS-acting agents. nih.govresearchgate.net Derivatives should be explored for activity against targets relevant to Alzheimer's disease (e.g., cholinesterase inhibition) and for anti-inflammatory effects through mechanisms like COX enzyme inhibition. nih.govresearchgate.net

Parasitic Diseases: Novel quinazolinone-2-carboxamides have been identified as potent antimalarial agents, suggesting that this scaffold could be a fruitful starting point for developing drugs against other parasitic infections. acs.org

Biological Activity AreaPotential Targets/MechanismsRepresentative Compound Classes
Oncology Kinase Inhibition (EGFR, VEGFR-2), PARP-1 Inhibition, Microtubule Polymerization4-Anilinoquinazolines, Quinazolinone N-acetohydrazides
Infectious Diseases DNA/Cell Wall Interaction, Enzyme Inhibition2,3-Disubstituted Quinazolinones, Thiazolidinone Hybrids
Neuroinflammation Cholinesterase Inhibition, COX-2 InhibitionQuinazolinone Benzoates, Phenyl Urea Hybrids
Antiparasitic Novel cellular targetsQuinazolinone-2-carboxamides

Rational Design of Targeted Quinazolinone-Based Agents

Moving beyond high-throughput screening, a rational, structure-based design approach is crucial for developing highly potent and selective agents. This involves understanding the structure-activity relationships (SAR) that govern how modifications to the this compound scaffold affect biological activity.

Future research directions in this area should include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential. SAR studies have shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are often critical for activity. nih.govnih.govresearchgate.net For derivatives of this compound, exploring a wide range of substituents at the 2-position (by replacing the chloro group) and introducing various groups at the N-3 position will be paramount. The existing methyl group at position 8 will also influence the binding profile and should be considered in design strategies.

Computational Modeling: Molecular docking studies can predict how novel derivatives will bind to the active sites of target proteins, such as kinases or enzymes. rsc.org This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Molecular Hybridization: This strategy involves combining the quinazolinone scaffold with another known pharmacophore to create a new hybrid molecule with potentially synergistic or multi-target activity. nih.govnih.gov For example, linking a quinazolinone to moieties like pyrazole (B372694) or benzofuran (B130515) has led to successful clinical candidates. researchgate.net

A recent study on quinazolinone N-acetohydrazides designed as multi-kinase inhibitors illustrates this approach perfectly. The quinazolinone moiety was designed to occupy the front pocket of the kinase binding site, while other parts of the molecule were tailored to interact with the back pocket, leading to potent inhibition. nih.gov

Integration of Advanced Biophysical and Imaging Techniques in Mechanistic Studies

Understanding how a molecule works at a cellular and molecular level is fundamental to its development as a therapeutic agent. Advanced analytical techniques are indispensable for elucidating these mechanisms of action.

Key opportunities for future research include:

Biophysical Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) can directly measure the binding affinity and kinetics of a compound to its target protein. mdpi.comyoutube.com For instance, biophysical methods were used to characterize the binding of novel pyridine (B92270) bis-quinazoline derivatives to G-quadruplex DNA, confirming them as potent stabilizers. nih.gov These methods provide definitive evidence of target engagement and are crucial for validating hits from initial screens.

Structural Biology: Obtaining X-ray crystal structures of quinazolinone derivatives bound to their targets provides atomic-level detail of the interaction. mdpi.com This information is invaluable for guiding further rounds of rational drug design to improve potency and selectivity.

Fluorescence and Bioimaging: Certain quinazolinone derivatives possess intrinsic fluorescent properties. rsc.org This unique characteristic can be harnessed to develop chemical probes for cellular imaging. researchgate.net Researchers have created quinazolinone-based fluorescent probes to visualize cellular components like mitochondria and lysosomes, and even to detect specific molecules like carbon monoxide. rsc.orgnih.gov Developing derivatives of this compound that can act as fluorescent probes would enable real-time visualization of drug distribution and target engagement within living cells.

Collaborative Research Directions in Chemical Biology

The journey from a starting chemical compound to a clinical therapeutic is inherently interdisciplinary. The translational potential of this compound can only be fully realized through robust collaborations between scientists with diverse expertise.

Future progress will be driven by integrated research programs where:

Synthetic Chemists design and create novel derivatives using advanced, efficient methods.

Biologists and Pharmacologists conduct high-throughput screening to identify biological activities and perform in-depth studies in cellular and animal models to determine efficacy and mechanism of action.

Computational Chemists use molecular modeling and SAR data to guide the design of next-generation compounds with improved properties. rsc.org

Structural and Biophysical Chemists validate drug-target interactions and provide detailed insights into the molecular basis of the compound's activity. mdpi.comnih.gov

This collaborative, iterative cycle of design, synthesis, and testing is the engine of modern drug discovery. By focusing these synergistic efforts on the promising this compound scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines and powerful biological tools.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Microwave280 W, 2 min, methanol9799
ConventionalReflux, 6 h, DMF6285

Q. Table 2. Key Spectral Assignments

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Functional Group
C2-Cl132.8C-Cl
C8-CH₃2.50 (s)21.4Methyl
C4=O167.3Quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.